molecular formula C8H10F9O3P B14431134 Diethyl (nonafluorobutyl)phosphonate CAS No. 81509-47-9

Diethyl (nonafluorobutyl)phosphonate

Cat. No.: B14431134
CAS No.: 81509-47-9
M. Wt: 356.12 g/mol
InChI Key: SXRQVPQSAODONG-UHFFFAOYSA-N
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Description

Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by a nonafluorobutyl group (-C₄F₉) attached to a phosphonate ester backbone.

Properties

CAS No.

81509-47-9

Molecular Formula

C8H10F9O3P

Molecular Weight

356.12 g/mol

IUPAC Name

1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane

InChI

InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3

InChI Key

SXRQVPQSAODONG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Scientific Research Applications

Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Flame Retardant Efficiency

Fluorinated phosphonates like diethyl (nonafluorobutyl)phosphonate are hypothesized to outperform non-fluorinated analogs due to fluorine’s ability to inhibit radical chain reactions during combustion. For example:

  • Diethyl (cyanomethyl)phosphonate (DECP): Used in lithium-ion battery electrolytes, DECP enhances flame resistance without compromising electrochemical performance. Its cyano group contributes to char formation .
  • Diethyl (methyl oleate)phosphonate (PDE) : In PVC blends, PDE forms a protective char layer via phosphonate-mediated carbonization, achieving flame-retardant properties comparable to phthalate plasticizers .

Table 1: Flame-Retardant Performance Comparison

Compound Key Functional Group Char Formation Mechanical Impact Reference
This compound -C₄F₉ High (inferred) Minimal (hypothesized) N/A
Diethyl (methyl oleate)phosphonate Methyl oleate Moderate No significant loss
Diethyl (hydroxymethyl)phosphonate Hydroxymethyl Low Reduces tensile strength

Thermal and Mechanical Properties

The nonafluorobutyl group likely enhances thermal stability compared to non-fluorinated analogs:

  • Diethyl 1-butylphosphonate : A structural analog with a butyl group, it has a molecular weight of 194.21 g/mol and is used in synthesis but lacks fluorination-related thermal resilience .
  • Diethyl ferrocenyl phosphonate : Exhibits altered redox behavior (∆Ep = 0.44 V vs. ferrocene), suggesting substituents significantly influence electrochemical stability .

Fluorinated chains may also improve hydrophobicity, reducing moisture absorption in materials—a critical factor in battery electrolytes and coatings.

Electrochemical Behavior

Phosphonate substituents dictate redox properties:

  • Diethyl ferrocenyl phosphonate: Shows quasi-reversible oxidation at higher potentials than ferrocene, with slower electron transfer kinetics . Fluorinated groups in this compound could further modulate redox potentials, enhancing suitability for energy storage applications.

Structural and Functional Group Variations

Synthetic routes and functional groups critically impact application scope:

  • Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate: Synthesized via nucleophilic substitution, highlighting the role of amino and cyano groups in reactivity .
  • Diethyl (2-oxobutyl)phosphonate : Contains a ketone group, enabling participation in condensation reactions .
  • Fluorophenyl-substituted phosphonates: Demonstrate enhanced thermal stability and flame retardancy, supporting the inferred advantages of the nonafluorobutyl group .

Table 2: Structural and Functional Comparisons

Compound Functional Group Synthesis Method Key Application Reference
This compound -C₄F₉ Not specified (likely radical or nucleophilic routes) Flame retardancy, coatings N/A
Diethyl (cyanomethyl)phosphonate -CH₂CN Aldol condensation Battery electrolytes
Diethyl (2-oxobutyl)phosphonate -COCH₂CH₃ Michaelis-Arbuzov reaction Organic synthesis

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